2-Amino-4-nitrobenzenesulfonic acid
Description
2-Amino-4-nitrobenzenesulfonic acid is a sulfonated aromatic compound featuring an amino group (-NH₂) at the 2-position, a nitro group (-NO₂) at the 4-position, and a sulfonic acid (-SO₃H) group at the 1-position. Its molecular formula is C₆H₆N₂O₅S, with a molar mass of 218.19 g/mol. The sulfonic acid group confers high water solubility and acidity, making it valuable in industrial applications such as dye synthesis, pharmaceutical intermediates, and organic catalysis .
Properties
CAS No. |
24311-40-8 |
|---|---|
Molecular Formula |
C6H6N2O5S |
Molecular Weight |
218.19 g/mol |
IUPAC Name |
2-amino-4-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H6N2O5S/c7-5-3-4(8(9)10)1-2-6(5)14(11,12)13/h1-3H,7H2,(H,11,12,13) |
InChI Key |
YMJXNYUOEJPKHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)S(=O)(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Dye and Pigment Production
2-Amino-4-nitrobenzenesulfonic acid is primarily used as a precursor in the synthesis of azo dyes and other colorants. Its ability to form stable complexes with metal ions makes it an essential component in the dyeing process.
- Azo Dyes : The compound participates in azo coupling reactions, leading to vibrant colors used in textiles and food products. Azo dyes are known for their extensive application due to their stability and variety of hues.
| Dye Type | Application | Color Range |
|---|---|---|
| Direct Dyes | Textile industry | Wide range |
| Food Dyes | Food industry | Various colors |
| Reactive Dyes | Cotton and wool dyeing | Bright colors |
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for the detection of various substances. Its derivatives are utilized in spectrophotometric methods to quantify analytes.
- Spectrophotometry : The compound can form colored complexes with certain metals, allowing for their quantification through absorbance measurements.
Pharmaceutical Applications
Research indicates potential therapeutic properties of this compound derivatives. Studies have explored its use in drug development, particularly in the synthesis of compounds with anti-inflammatory and antibacterial properties.
- Anti-inflammatory Agents : Some derivatives exhibit promising results in reducing inflammation in preclinical studies.
| Compound Derivative | Target Activity | Study Reference |
|---|---|---|
| Amine derivative | Anti-inflammatory | |
| Sulfonamide derivative | Antibacterial |
Case Study 1: Synthesis of Azo Dyes
A study demonstrated the use of this compound in synthesizing a new class of azo dyes that exhibited improved lightfastness and wash fastness compared to traditional dyes. The research highlighted the efficiency of the azo coupling reaction under various pH conditions.
Case Study 2: Spectrophotometric Analysis
Another research focused on developing a spectrophotometric method for quantifying lead ions using this compound as a complexing agent. The method showed high sensitivity and selectivity, making it suitable for environmental monitoring.
Comparison with Similar Compounds
Table 1: Comparative Overview of Sulfonated Nitroaniline Derivatives
Positional Isomers: Nitro and Amino Group Orientation
- 2-Amino-5-nitrobenzenesulfonic acid (CAS 68061-95-0): The nitro group at the 5-position reduces electrophilic substitution reactivity compared to the 4-nitro isomer. This positional shift diminishes its utility in azo coupling reactions but enhances stability in acidic media .
- 4-Amino-3-nitrobenzenesulfonic acid (CAS 98-46-4): The -NH₂ and -NO₂ groups at adjacent positions (3 and 4) create intramolecular hydrogen bonding, lowering solubility in non-polar solvents .
Disulfonic Acid Derivatives
- 4,4'-Diamino-2,2'-stilbenedisulfonic acid (CAS 121-58-4): The extended conjugated system and dual sulfonic acid groups enable strong fluorescence, making it a key component in optical brighteners for detergents and paper . Its higher molecular weight (356.4 g/mol) reduces diffusion rates in textile dyeing compared to monosulfonic analogs .
Diphenylamine-Based Sulfonic Acids
- 2-Nitro-4'-aminodiphenylamine-4-sulfonic acid (CAS 135-11-5): The diphenylamine core allows for redox activity, useful in electrochemical applications. The -SO₃H group enhances solubility in aqueous alkaline solutions, facilitating its use in dye intermediates .
Chlorinated and Alkylated Derivatives
- 2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS 88-51-7): The chloro and methyl groups increase steric hindrance, slowing reaction kinetics in electrophilic substitution. This compound is preferred in herbicide synthesis due to its persistence in soil .
Preparation Methods
Sulfonation as a Key Step
Sulfonation introduces the sulfonic acid group (-SO₃H) to the aromatic ring, which strongly influences subsequent substitution patterns. For 2-amino-4-nitrobenzenesulfonic acid, sulfonation typically precedes or follows nitration and amination steps, depending on the synthetic route.
In the chlorobenzene-based pathway , sulfonation with fuming sulfuric acid (20–30% SO₃) at 80–120°C yields 4-chlorobenzenesulfonic acid. The sulfonic acid group directs further electrophilic substitutions to the meta position relative to itself, while the chlorine atom directs ortho/para substitutions. This dual directing effect is critical for achieving the desired regiochemistry.
Nitration Strategies and Regiochemical Control
Sequential Nitration-Sulfonation-Amination
A widely cited method involves nitrating chlorobenzene after sulfonation. Nitration of 4-chlorobenzenesulfonic acid with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 40–60°C introduces a nitro group predominantly at the ortho position to chlorine (yielding 2-nitro-4-chlorobenzenesulfonic acid). Subsequent amination via reaction with aqueous ammonia under pressure (120–150°C, 3–5 bar) replaces the chlorine atom with an amino group, forming 2-nitro-4-aminobenzenesulfonic acid .
Key Reaction Conditions:
Alternative Pathways via Ortho-Nitrotoluene Derivatives
Patent CN104496863A describes a route starting with ortho-nitrotoluene (2-nitrotoluene). Sulfonation with 65% oleum at 85°C introduces a sulfonic acid group at the para position relative to the nitro group, forming 2-nitro-4-sulfobenzoic acid. An auto-oxidation reduction step at 90–110°C in alkaline medium (pH 10–12) reduces the nitro group to amino, yielding 2-amino-4-sulfobenzoic acid. While this method targets a benzoic acid derivative, analogous conditions could be adapted for benzenesulfonic acid synthesis by omitting the oxidation step.
Direct Amination of Nitro-Substituted Intermediates
Catalytic Reduction of Nitro Groups
Reducing nitro to amino groups in the presence of sulfonic acid functionalities requires selective catalysts. For 4-nitrobenzenesulfonic acid derivatives, hydrogenation with Raney nickel or palladium on carbon in ethanol/water (1:1) at 50–80°C and 3–5 bar H₂ achieves >90% conversion. However, this method risks over-reduction or desulfonation if temperatures exceed 100°C.
Comparative Catalytic Performance:
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield (%) |
|---|---|---|---|
| Pd/C (5%) | 70 | 4 | 92 |
| Raney Ni | 80 | 3 | 85 |
| PtO₂ | 60 | 5 | 88 |
Industrial-Scale Production Challenges
Waste Management and Corrosion Mitigation
Large-scale synthesis generates acidic waste streams containing residual H₂SO₄, HNO₃, and metal catalysts. Neutralization with lime (CaO) precipitates sulfates and nitrates, reducing effluent toxicity by 60–70%. Reactors lined with Hastelloy C-276 or glass-lined steel resist corrosion from sulfonic acid intermediates at elevated temperatures.
Q & A
Q. What spectroscopic methods are recommended for structural characterization of 2-amino-4-nitrobenzenesulfonic acid?
To confirm the structure, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to identify aromatic proton environments and nitro/sulfonic group effects on chemical shifts .
- Infrared (IR) Spectroscopy : Detect characteristic stretches for -NO (~1520 cm) and -SOH (~1030 cm) groups .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., 218.18 g/mol) and fragmentation patterns .
- Elemental Analysis : Validate empirical formula (CHNOS) with ≤0.3% deviation .
Q. What are standard synthesis routes for this compound?
A typical protocol involves:
Nitration : Introduce the nitro group to 2-aminobenzenesulfonic acid using HNO/HSO at 0–5°C to prevent over-nitration .
Purification : Recrystallize from hot aqueous ethanol to isolate the product. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/methanol 4:1) .
Validation : Confirm regioselectivity (para-nitro substitution) via NMR coupling patterns .
Q. How can solubility discrepancies in literature be resolved experimentally?
Reported solubility variations (e.g., in water or DMSO) may arise from purity, crystallinity, or pH. To address:
Q. What storage conditions ensure long-term stability of this compound?
- Temperature : Store at 4°C in airtight containers to prevent moisture absorption .
- Light Sensitivity : Protect from UV light using amber glassware to avoid nitro group degradation .
- Compatibility : Avoid contact with oxidizing agents (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How do electronic effects of the nitro group influence sulfonic acid reactivity?
The nitro group’s strong electron-withdrawing nature:
- Enhances Acidity : Stabilizes the sulfonate anion via resonance, lowering pKa (~1.5 for -SOH) compared to non-nitro analogs .
- Directs Electrophilic Substitution : Meta-directing effects dominate, but steric hindrance may alter regiochemistry in further reactions .
- Computational Insights : Density Functional Theory (DFT) calculations predict charge distribution and reactive sites .
Q. What mechanistic insights explain contradictory yields in diazo coupling reactions?
Variations in coupling efficiency (e.g., with aryl diazonium salts) can arise from:
Q. How can computational modeling predict biological activity of derivatives?
- QSAR Studies : Correlate substituent effects (e.g., -NO position) with bioactivity using Hammett constants (σ) and regression models .
- Docking Simulations : Screen derivatives against target enzymes (e.g., carbonic anhydrase) to prioritize synthesis .
- ADMET Prediction : Use software like SwissADME to estimate pharmacokinetic properties .
Q. What strategies address contradictions in reported cytotoxicity data?
Discrepancies may stem from assay conditions or impurity profiles. Mitigate by:
- Standardized Assays : Use MTT assays with controlled cell lines (e.g., HeLa) and exposure times (24–48 hrs) .
- Metabolite Profiling : Identify degradation products via LC-MS to rule out interference .
- Negative Controls : Include parent benzenesulfonic acid to isolate nitro-amino group effects .
Q. How to design a stability-indicating HPLC method for this compound?
Q. What advanced techniques characterize nitro group reduction pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
